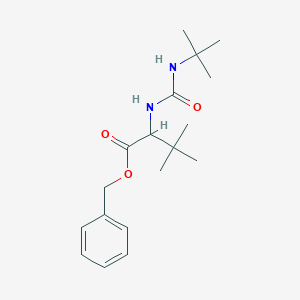
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butylcarbamoyl group, a tert-leucine moiety, and a benzyl ester functional group. The deuterium labeling (d9) adds to its distinctiveness, making it valuable for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster typically involves multiple steps, starting with the protection of the amino group of L-tert-leucine using a tert-butylcarbamoyl group. This is followed by the esterification of the carboxyl group with benzyl alcohol. The deuterium labeling is introduced through specific deuterated reagents during the synthesis process. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites and modulate the activity of these targets. The deuterium labeling can influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug development and metabolic studies .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzylamine: Similar in structure but lacks the leucine moiety and deuterium labeling.
tert-Butylcarbamoyl-L-leucine: Similar but without the benzyl ester group and deuterium labeling
Uniqueness
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster stands out due to its combination of tert-butylcarbamoyl, tert-leucine, and benzyl ester groups, along with deuterium labeling. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various research applications .
Properties
IUPAC Name |
benzyl 2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)



![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

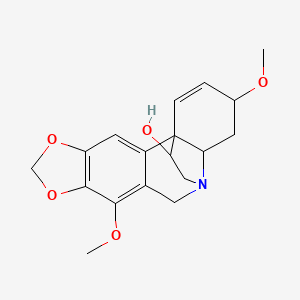

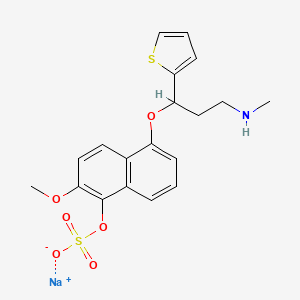

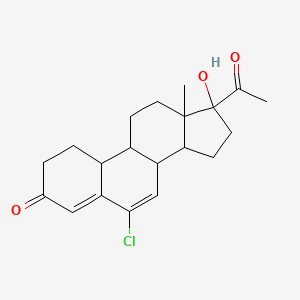
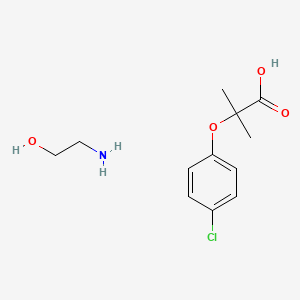

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
